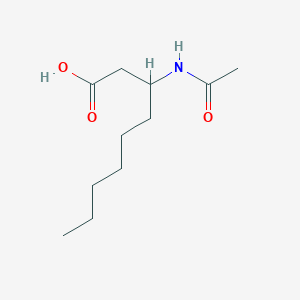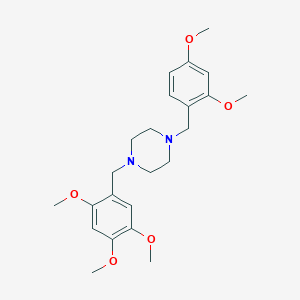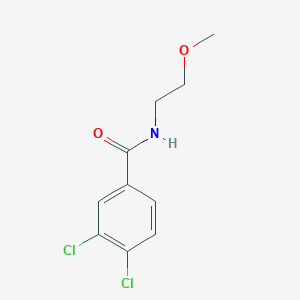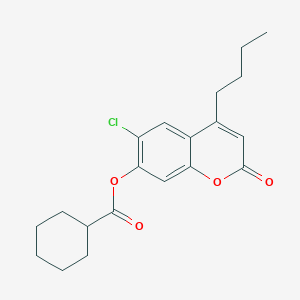
5-(4-bromobenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione, commonly known as BBBD, is a chemical compound that has gained significant attention in the scientific research community. BBBD belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of BBBD is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. BBBD has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
BBBD has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the production of reactive oxygen species (ROS) and inflammatory cytokines, such as TNF-α and IL-6, in cells. BBBD has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which are crucial for the invasion and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
BBBD has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, BBBD has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on BBBD. One area of interest is the development of more efficient synthesis methods that can produce BBBD in larger quantities with higher purity. Another area of interest is the investigation of the potential synergistic effects of BBBD with other anticancer agents, such as chemotherapy drugs. Additionally, further studies are needed to elucidate the precise mechanism of action of BBBD and to determine its potential therapeutic applications in various diseases.
Synthesis Methods
BBBD can be synthesized through the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 2-butyl-2-methyl-1,3-propanediol with the presence of a base catalyst. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification using column chromatography.
Scientific Research Applications
BBBD has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. BBBD has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
5-[(4-bromophenyl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4/c1-3-4-9-16(2)20-14(18)13(15(19)21-16)10-11-5-7-12(17)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTIXVLHBQOTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC=C(C=C2)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromobenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5231791.png)

![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)

![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)